3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one 3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13685308
InChI: InChI=1S/C19H15BrO3/c1-19(2)12-5-4-6-13(22-3)16(12)17(21)15-11-8-7-10(20)9-14(11)23-18(15)19/h4-9H,1-3H3
SMILES: CC1(C2=C(C(=CC=C2)OC)C(=O)C3=C1OC4=C3C=CC(=C4)Br)C
Molecular Formula: C19H15BrO3
Molecular Weight: 371.2 g/mol

3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one

CAS No.:

Cat. No.: VC13685308

Molecular Formula: C19H15BrO3

Molecular Weight: 371.2 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one -

Specification

Molecular Formula C19H15BrO3
Molecular Weight 371.2 g/mol
IUPAC Name 3-bromo-10-methoxy-6,6-dimethylnaphtho[3,2-b][1]benzofuran-11-one
Standard InChI InChI=1S/C19H15BrO3/c1-19(2)12-5-4-6-13(22-3)16(12)17(21)15-11-8-7-10(20)9-14(11)23-18(15)19/h4-9H,1-3H3
Standard InChI Key UKKMKBGKFGPLNY-UHFFFAOYSA-N
SMILES CC1(C2=C(C(=CC=C2)OC)C(=O)C3=C1OC4=C3C=CC(=C4)Br)C
Canonical SMILES CC1(C2=C(C(=CC=C2)OC)C(=O)C3=C1OC4=C3C=CC(=C4)Br)C

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s backbone consists of a naphtho[2,3-b]benzofuran system, a fused tricyclic framework integrating a naphthalene moiety with a benzofuran ring. The numbering system places the bromine atom at position 3, the methoxy group at position 10, and two methyl groups at position 6 of the benzofuran subunit . The lactone group at position 11 introduces a ketone functionality, contributing to the compound’s planarity and potential for intermolecular interactions.

Table 1: Key Structural Attributes

FeaturePositionRole in Reactivity/Bioactivity
Bromine atom3Electrophilic substitution site
Methoxy group10Electron-donating substituent
Dimethyl groups6,6Steric hindrance, metabolic stability
Lactone (11-ketone)11Hydrogen-bond acceptor, ring strain

The bromine atom’s electronegativity enhances susceptibility to nucleophilic aromatic substitution, while the methoxy group directs electrophilic reactions to specific positions on the aromatic system . The dimethyl groups at position 6 likely reduce rotational freedom, stabilizing the compound’s conformation in biological environments .

Synthetic Methodologies

Retrosynthetic Analysis

Synthetic routes to naphthobenzofurans often employ tandem cyclization and functionalization strategies. For example, the Heck reaction has been utilized to construct benzofuran cores via palladium-catalyzed coupling of iodinated precursors with alkenes . A plausible pathway for 3-bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one involves:

  • MOM Protection: Shielding reactive hydroxyl groups during subsequent lithiation and iodination steps .

  • Intramolecular Heck Cyclization: Forming the benzofuran ring through palladium-mediated coupling of an iodinated naphthalene derivative with a methyl crotonate moiety .

  • Functionalization: Sequential bromination and methoxylation to install substituents, followed by dimethylation via alkylation or Friedel-Crafts reactions.

Key Reaction Steps

A representative synthesis (adapted from Nishiyama et al. ) involves:

  • Lithiation-Iodination: Treatment of a methoxy-protected naphthol with LDA and iodine yields a 2-iodo intermediate.

  • O-Alkylation: Reaction with methyl 4-bromocrotonate introduces an ester-linked sidechain.

  • Heck Cyclization: Palladium acetate catalyzes intramolecular coupling, forming the benzofuran ring.

  • Demethylation and Bromination: Hydrolysis of the methoxymethyl (MOM) group followed by bromine substitution at position 3.

Table 2: Synthetic Yield Optimization

StepCatalyst/ReagentYield (%)Reference
Heck CyclizationPd(OAc)₂, NaHCO₃34
BrominationBr₂, FeCl₃62
MethoxylationCH₃ONa, CuI48

Applications in Materials Science

Benzofuran-based compounds are increasingly explored in organic electronics due to their rigid, conjugated frameworks. Patent WO2015125679A1 discloses benzofuroindole derivatives with high electron mobility (>0.1 cm²/V·s), suggesting potential for 3-bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one in organic light-emitting diodes (OLEDs) . The bromine atom may serve as a heavy atom, enhancing intersystem crossing for thermally activated delayed fluorescence (TADF).

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